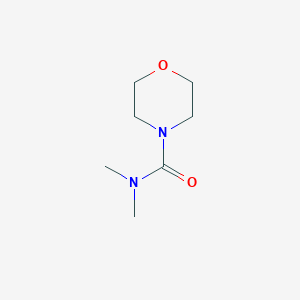

N,N-dimethylmorpholine-4-carboxamide

Descripción general

Descripción

“N,N-dimethylmorpholine-4-carboxamide” is a chemical compound with the molecular formula C7H14N2O2 . It is used in research and development .

Molecular Structure Analysis

The InChI code for “N,N-dimethylmorpholine-4-carboxamide” is 1S/C7H14N2O2/c1-8(2)7(10)9-3-5-11-6-4-9/h3-6H2,1-2H3 . The molecular weight is 158.2 .Physical And Chemical Properties Analysis

“N,N-dimethylmorpholine-4-carboxamide” is a solid or semi-solid or liquid or lump . It has a boiling point of 270.0±33.0°C at 760 mmHg . The storage temperature is recommended to be at room temperature, sealed in dry .Aplicaciones Científicas De Investigación

Radioligand Development

N,N-dimethylmorpholine-4-carboxamide derivatives have been explored as potential radioligands. These compounds, when labeled with carbon-11, show promise for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). Studies demonstrate their high specific binding to PBR in various organs, suggesting their potential for PBR imaging in clinical settings (Matarrese et al., 2001).

Corrosion Inhibition

Research on morpholine derivatives, including N,N-dimethylmorpholine-4-carboxamide, has shown their efficacy as corrosion inhibitors for mild steel in acidic media. Studies using techniques like atomic absorption spectroscopy and gravimetry indicate that these compounds can significantly inhibit corrosion, with their effectiveness varying with temperature and concentration (Nnaji et al., 2017).

Cancer Research

In cancer research, N,N-dimethylmorpholine-4-carboxamide derivatives have been studied as DNA-intercalating agents with potential antitumor properties. They are designed to bisintercalate into DNA, potentially slowing dissociation from DNA and affecting cellular processes like transcription and replication. These compounds have shown varying degrees of cytotoxicity in leukemia cells and have implications for the development of novel cancer therapies (Wakelin et al., 2003).

CFTR Potentiation

Studies have identified compounds like N,N-dimethylmorpholine-4-carboxamide as potent and selective CFTR (cystic fibrosis transmembrane conductance regulator) potentiators. Such compounds have been crucial in the development of drugs like ivacaftor, approved for treating cystic fibrosis in patients with specific genetic mutations. This research highlights the role of these compounds in addressing genetic disorders (Hadida et al., 2014).

Biodistribution and Metabolism in Cancer Therapy

In exploring the effectiveness of cancer therapies, studies have focused on the biodistribution and metabolism of N,N-dimethylmorpholine-4-carboxamide derivatives. Research involving radiolabeling these compounds with carbon-11 has provided insights into their distribution in tumor tissues and their metabolic stability, aiding in the selection of compounds with better in vivo activity against solid tumors (Osman et al., 2001).

Synthesis of Novel Compounds

Research has also been conducted on the synthesis of novel compounds using N,N-dimethylmorpholine-4-carboxamide derivatives. These studies are important for developing new chemical entities with potential biological activities, further expanding the applications of these compounds in various scientific domains (Kim et al., 2001).

Safety And Hazards

The safety information for “N,N-dimethylmorpholine-4-carboxamide” indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Propiedades

IUPAC Name |

N,N-dimethylmorpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8(2)7(10)9-3-5-11-6-4-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCXHZRPFJLAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392229 | |

| Record name | N,N-dimethylmorpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethylmorpholine-4-carboxamide | |

CAS RN |

38952-61-3 | |

| Record name | N,N-dimethylmorpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B1352731.png)